molecular formula C9H15NO3 B2933465 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2223107-22-8

1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2933465
CAS RN: 2223107-22-8
M. Wt: 185.223
InChI Key: ODKGIAKNOYWLFU-OCAPTIKFSA-N
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Description

1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a pyrrolidine derivative that has been synthesized using various methods.

Mechanism of Action

1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one acts as an agonist of nAChRs, which are ligand-gated ion channels that are widely distributed in the nervous system. When 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one binds to nAChRs, it causes the channel to open, allowing the influx of cations such as sodium and calcium into the cell. This influx of cations leads to depolarization of the cell membrane, which can result in the release of neurotransmitters and the propagation of nerve impulses.
Biochemical and Physiological Effects:
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has also been shown to enhance cognitive function and memory in animal models. Additionally, 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has been shown to have analgesic effects and can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has several advantages as a tool for scientific research. It is a potent and selective agonist of nAChRs, which makes it useful for studying the structure and function of these receptors. 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one is also relatively stable and can be easily synthesized and purified. However, 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one. One direction is to investigate the potential therapeutic applications of 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study the structure and function of nAChRs using 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one as a tool. Additionally, the development of new analogs of 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one is a pyrrolidine derivative that has gained significant attention in scientific research due to its unique properties. 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one is a potent agonist of nAChRs and has been used to study the structure and function of these receptors. It has also been investigated for its potential therapeutic applications for various diseases. 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has several advantages as a tool for scientific research, including its potency and selectivity. However, careful handling and storage are required due to its potential toxicity. Further studies on 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one can be synthesized using various methods, including the reaction of 3,4-dimethoxy-2-methylpyrrole with acryloyl chloride in the presence of a base. Another method involves the reaction of 3,4-dimethoxy-2-methylpyrrole with acrolein in the presence of a base. The synthesized 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one can be purified using column chromatography to obtain a pure compound.

Scientific Research Applications

1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has been extensively studied for its potential use as a tool to study neuronal nicotinic acetylcholine receptors (nAChRs). 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one is a potent agonist of nAChRs and has been used to study the structure and function of these receptors. It has also been used to investigate the role of nAChRs in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-[(3S,4R)-3,4-dimethoxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-9(11)10-5-7(12-2)8(6-10)13-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKGIAKNOYWLFU-OCAPTIKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(C[C@@H]1OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one

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